molecular formula C11H6BrF3O3 B13289739 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

Cat. No.: B13289739
M. Wt: 323.06 g/mol
InChI Key: RPQJSOMVDSUWMP-UHFFFAOYSA-N
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Description

7-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a chromene derivative characterized by a bromine substituent at position 7, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 3. Key physicochemical properties include:

  • Molecular Formula: C11H6BrF3O3 (inferred from substituents)
  • Molecular Weight: ~313.03 g/mol (calculated)
  • Storage: Stable when sealed in dry conditions at room temperature .

Chromene derivatives are known for their diverse pharmacological activities, including TNF-α and COX-2 inhibition, as seen in structurally related compounds .

Properties

Molecular Formula

C11H6BrF3O3

Molecular Weight

323.06 g/mol

IUPAC Name

7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H6BrF3O3/c12-6-2-1-5-3-7(10(16)17)9(11(13,14)15)18-8(5)4-6/h1-4,9H,(H,16,17)

InChI Key

RPQJSOMVDSUWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC(C(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromo-2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromenes with different functional groups.

Scientific Research Applications

7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown its potential to interact with targets such as kinases and proteases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Chromene-3-carboxylic Acid Family

The following table summarizes key chromene-3-carboxylic acid derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
7-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid - C11H6BrF3O3 313.03 Br (C7), CF3 (C2) Potential TNF-α/COX-2 inhibition (inferred)
7-Bromo-2H-chromene-3-carboxylic acid 959858-01-6 C10H7BrO3 255.06 Br (C7) No direct activity reported; used in synthesis
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid 1438410-03-7 C10H5BrO4 269.05 Br (C7), =O (C2) Research chemical; solubility in polar solvents
6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid 773109-55-0 C11H7BrO4 283.07 Br (C6), CH3 (C4), =O (C2) Soluble in DMSO, methanol; research applications
6-Chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid - C11H6ClF3O4 306.61 Cl (C6), OH/CF3 (C2) Intermediate in synthesis of bioactive molecules

Biological Activity

7-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the chromene family, characterized by its unique structural features, including a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The molecular formula of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is C10H6BrF3O2C_{10}H_6BrF_3O_2, with a molecular weight of approximately 325.08 g/mol . The presence of bromine and trifluoromethyl groups enhances its chemical reactivity and biological activity, making it a valuable candidate for various pharmacological studies.

Antiinflammatory Properties

Research indicates that derivatives of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid exhibit significant anti-inflammatory properties. Specifically, studies have shown that this compound acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The (2S)- and (2R)-enantiomers of this compound demonstrate enhanced potency against COX-2 compared to COX-1, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may serve as a lead compound for drug development targeting microbial infections. Its unique structural features contribute to its effectiveness against various strains of bacteria and fungi .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function. The inhibition of AChE can potentially lead to therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid can be attributed to its structural components:

Compound NameMolecular FormulaKey Features
7-Bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acidC10H6BrF3O2C_{10}H_6BrF_3O_2Bromine and trifluoromethyl groups enhance reactivity
6-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acidC10H8F3O3C_{10}H_8F_3O_3Different position of carboxylic acid group
6-Chloro-8-fluoro-2-(trifluoromethyl)-2H-1-benzopyran-3-carboxylic acidC10H5ClF4O2C_{10}H_5ClF_4O_2Contains additional fluorine atom

This table illustrates how variations in structure influence the biological activity and potential therapeutic applications of related compounds.

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that the (2S) enantiomer exhibits an IC50 value significantly lower than that of standard COX inhibitors, indicating superior efficacy in reducing inflammation .
  • Neuroprotection : A study evaluating the neuroprotective effects showed that treatment with 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid resulted in a marked decrease in oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

Q & A

Q. What are the recommended methods for synthesizing 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid?

Synthesis typically involves sequential functionalization of the chromene scaffold. Bromination at the 7-position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group is often introduced via radical trifluoromethylation or palladium-catalyzed cross-coupling reactions. Carboxylic acid formation may involve hydrolysis of ester precursors or oxidation of aldehydes. Optimization of reaction stoichiometry and temperature is critical to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and electronic environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy to identify carboxylic acid C=O stretching (~1700 cm⁻¹).
  • X-ray crystallography (if crystalline) for unambiguous structural determination, as demonstrated in chromene-carboxylic acid derivatives .

Q. How should researchers assess the purity of this compound?

Purity is commonly evaluated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or UPLC with UV detection. Quantitative analysis can be performed using calibration curves of known standards. Thermal gravimetric analysis (TGA) may also detect residual solvents or decomposition products .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the chromene ring be addressed?

Regioselectivity is influenced by electron-donating/withdrawing groups and steric effects. For example, the trifluoromethyl group at position 2 acts as an electron-withdrawing group, directing bromination to the 7-position. Computational modeling (DFT calculations) can predict reactive sites, while adjusting solvent polarity (e.g., DMF vs. DCM) and temperature may further optimize selectivity .

Q. What strategies resolve contradictions in NMR data caused by substituent proximity?

Overlapping signals in ¹H NMR due to substituent proximity (e.g., bromo and trifluoromethyl groups) can be resolved using 2D NMR techniques (COSY, HSQC, HMBC). For fluorine-containing compounds, ¹⁹F-¹H HOESY experiments elucidate spatial relationships. Dynamic NMR or variable-temperature studies may also clarify conformational exchanges .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group stabilizes adjacent negative charges, potentially deactivating the chromene ring toward electrophilic attacks. However, it enhances oxidative stability, making the compound suitable for palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Researchers should prioritize anhydrous conditions to prevent hydrolysis of the carboxylic acid group during such reactions .

Q. What experimental precautions mitigate decomposition during high-temperature reactions?

Decomposition risks arise from thermal instability of the trifluoromethyl and carboxylic acid groups. Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF, Et₂O) to facilitate rapid cooling. Real-time monitoring via in-situ IR or Raman spectroscopy helps detect intermediate degradation products. Pre-purification of reagents (e.g., drying molecular sieves) minimizes side reactions .

Data Contradiction & Optimization

Q. How can researchers reconcile discrepancies between theoretical and experimental melting points?

Differences may stem from polymorphism or residual solvents. Recrystallization in multiple solvents (e.g., ethanol, ethyl acetate) followed by differential scanning calorimetry (DSC) can identify polymorphic forms. Powder X-ray diffraction (PXRD) comparisons with simulated patterns from single-crystal data provide further validation .

Q. What methods optimize yield in carboxylation reactions without over-oxidation?

Controlled oxidation of alcohol precursors using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO avoids over-oxidation to CO₂. Alternatively, protecting the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) during earlier synthesis steps can improve yield. Reaction progress should be monitored via TLC or LC-MS .

Methodological Tables

Parameter Recommended Method Evidence
Bromination RegioselectivityDFT calculations + solvent polarity adjustment
Purity AssessmentHPLC (C18, 0.1% TFA in H₂O/MeCN)
Structural ConfirmationSingle-crystal X-ray diffraction
Stability OptimizationInert atmosphere, low-T reactions

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